![molecular formula C17H26O4 B12319371 [5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)
[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-ヒドロキシプロパン-2-イル)-3,8-ジメチル-2-オキソ-4,5,6,7,8,8a-ヘキサヒドロ-1H-アズレン-6-イル] アセテート: は、複数の官能基を含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
[5-(2-ヒドロキシプロパン-2-イル)-3,8-ジメチル-2-オキソ-4,5,6,7,8,8a-ヘキサヒドロ-1H-アズレン-6-イル] アセテートの合成は、通常、コアのアズレン-6-イル構造の形成、続いて官能基の修飾を含む複数のステップが含まれます。一般的な合成経路には、次のものが含まれる場合があります。
アズレン-6-イルコアの形成: このステップには、通常、シクロヘプタトリエン誘導体などの前駆体を使用した環化反応が含まれます。
官能基の修飾: ヒドロキシプロパン-2-イル基とジメチル基の導入は、アルキル化反応によって達成できます。
アセチル化: 最後のステップでは、酢酸無水物または塩化アセチルを使用して、穏やかな条件下でヒドロキシ基のアセチル化を行います。
工業生産方法
この化合物の工業生産には、同様の合成経路を使用する可能性がありますが、大規模生産用に最適化されます。これには、高収率と純度を確保するために、連続フロー反応器と自動合成の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシプロパン-2-イル基で酸化反応を起こし、ケトンまたはカルボン酸を生成します。
還元: 還元反応は、オキソ基を標的にして、ヒドロキシル基に変換できます。
置換: アセテート基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬を酸性条件下で使用します。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの試薬を使用します。
置換: 塩基の存在下で、アミンやチオールなどの求核剤を使用します。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールの生成。
置換: 使用される求核剤に応じて、さまざまな置換誘導体の生成。
科学研究への応用
化学
化学において、[5-(2-ヒドロキシプロパン-2-イル)-3,8-ジメチル-2-オキソ-4,5,6,7,8,8a-ヘキサヒドロ-1H-アズレン-6-イル] アセテートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、新しい反応機構と経路を探求することができます。
生物学
生物学研究では、この化合物は、酵素の相互作用と代謝経路を研究するためのプローブとして使用できます。その構造的複雑さは、生化学的プロセスを理解するための貴重なツールとなります。
医学
医学では、この化合物は治療薬としての可能性があります。特定の分子標的と相互作用する能力は、特に特定の経路の調節が必要な病気の治療における創薬に役立ちます。
産業
工業部門では、この化合物は、特定の特性を持つ新素材の開発に使用できます。その独自の構造により、性能特性が向上したポリマーやその他の材料を作成できます。
科学的研究の応用
Chemistry
In chemistry, [5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
作用機序
[5-(2-ヒドロキシプロパン-2-イル)-3,8-ジメチル-2-オキソ-4,5,6,7,8,8a-ヘキサヒドロ-1H-アズレン-6-イル] アセテートの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または重要な生化学的経路に関与する他のタンパク質が含まれる可能性があります。この化合物の効果は、これらの標的への結合によって媒介され、それらの活性の調節とそれに続く下流効果をもたらします。
類似化合物の比較
類似化合物
マロン酸ジエチル: 有機合成に役立つ単純なエステル.
アダパレン関連化合物E: 医薬品研究で使用される構造的類似性を持つ化合物.
独自性
[5-(2-ヒドロキシプロパン-2-イル)-3,8-ジメチル-2-オキソ-4,5,6,7,8,8a-ヘキサヒドロ-1H-アズレン-6-イル] アセテートを際立たせているのは、官能基と構造的複雑さのユニークな組み合わせです。これにより、より単純な化合物では不可能な幅広い化学反応と用途が可能になります。
類似化合物との比較
Similar Compounds
Diethyl malonate: A simple ester with applications in organic synthesis.
Adapalene Related Compound E: A compound with structural similarities used in pharmaceutical research.
Uniqueness
What sets [5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate apart is its unique combination of functional groups and structural complexity. This allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
特性
IUPAC Name |
[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-9-6-16(21-11(3)18)14(17(4,5)20)7-13-10(2)15(19)8-12(9)13/h9,12,14,16,20H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWWLRBCCJXTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
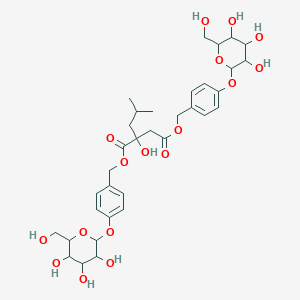
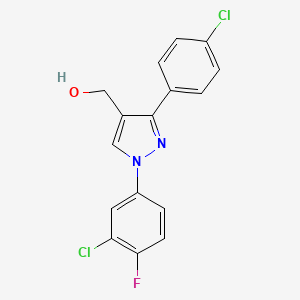
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)

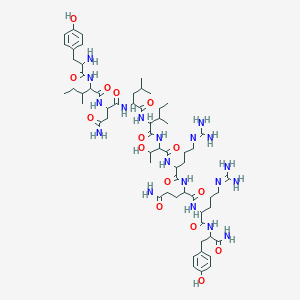
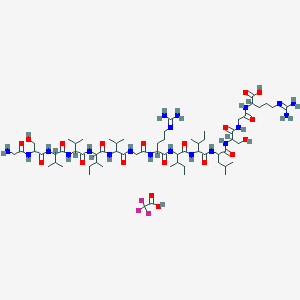
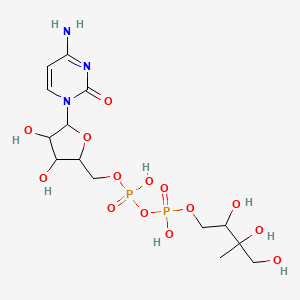
![[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)

![methyl 15-hydroxy-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B12319343.png)
![Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-](/img/structure/B12319351.png)
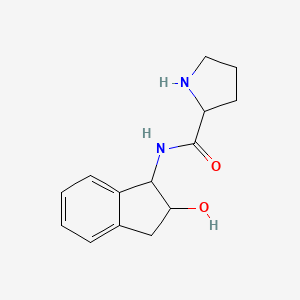

![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12319376.png)
